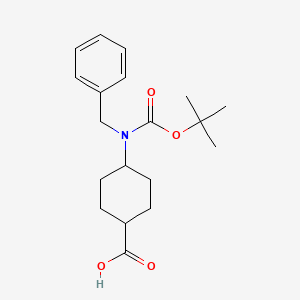
(2E)-2-(2-Aminoethyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(2-Aminoethyl)but-2-enoic acid is an organic compound characterized by the presence of an amino group and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-Aminoethyl)but-2-enoic acid can be achieved through several methods. One common approach involves the reaction of crotonic acid with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2-Aminoethyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds.
Scientific Research Applications
(2E)-2-(2-Aminoethyl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-(2-Aminoethyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group and double bond within its structure allow it to participate in various biochemical reactions. These interactions can influence cellular processes and pathways, making it a compound of interest for further study.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific structural features, including the position of the amino group and the double bond. These characteristics differentiate it from similar compounds and contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1379504-35-4 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(E)-2-(2-aminoethyl)but-2-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-5(3-4-7)6(8)9/h2H,3-4,7H2,1H3,(H,8,9)/b5-2+ |
InChI Key |
OPMJOUFYAAJOPW-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C(\CCN)/C(=O)O |
Canonical SMILES |
CC=C(CCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)


![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)
